molecular formula C10H16O2 B2552209 2-(2,2-Dimethylcyclohexylidene)acetic acid CAS No. 854448-10-5

2-(2,2-Dimethylcyclohexylidene)acetic acid

Cat. No. B2552209
CAS RN: 854448-10-5
M. Wt: 168.236
InChI Key: FMJBVPOPDWEZMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetic acid derivatives can involve the protection of carboxylic acids, as described in the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal . This compound is used to protect carboxylic acids and can be converted back to the corresponding carboxylic acids through specific reactions. This suggests that similar strategies could potentially be applied in the synthesis of 2-(2,2-Dimethylcyclohexylidene)acetic acid.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is crucial for their chemical behavior. For instance, the study of acetic acid dimer modes through ultrafast time-domain Raman spectroscopy reveals the importance of hydrogen bonding in the dimeric structures of acetic acid . This information is relevant to understanding the molecular structure of 2-(2,2-Dimethylcyclohexylidene)acetic acid, which may also form dimeric structures through hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions of acetic acid derivatives can be complex. For example, the Michael reaction of an oxazepine dione with nitrocyclohexene leads to the formation of an optically active acetic acid derivative . This indicates that 2-(2,2-Dimethylcyclohexylidene)acetic acid could also participate in similar reactions, potentially leading to the formation of optically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be influenced by their molecular structure. The study of an oral iron chelator and its acetic acid solvate provides insights into the physicochemical characterization and solution thermodynamics of such compounds . These findings can be extrapolated to understand the properties of 2-(2,2-Dimethylcyclohexylidene)acetic acid, such as its solubility, dissolution rate, and solid-state properties.

Scientific Research Applications

Anti-inflammatory and Cytotoxic Constituents from Scoparia dulcis L.

Research on Scoparia dulcis L., a plant species known for its treatment potential against various diseases, led to the isolation of new compounds alongside known ones. These compounds were evaluated for their anti-inflammatory and cytotoxic activities, providing insights into their therapeutic potentials (Nur-E-Alam et al., 2020).

Pharmacological Profile of a New Pyrrolizine Derivative

A study on a new pyrrolizine derivative, ML 3000, revealed it as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound displayed a range of pharmacological activities, including anti-inflammatory and analgesic effects, highlighting its potential therapeutic applications (Laufer et al., 1994).

Crystal Structure of Triclopyr

An analysis of triclopyr, a herbicide, revealed its crystal structure, which is fundamental for understanding its chemical properties and interactions. Such structural insights are crucial for the development of more effective and safer agrochemicals (Cho et al., 2014).

Spin State Transition in Co(II)-Schiff Base Complex

A study explored the interactions of a weak organic acid with a Co(II)-Schiff base type complex, demonstrating how such interactions can influence the spin state of the complex. This research contributes to the broader understanding of asymmetric catalysts and their structural dynamics (Vinck et al., 2012).

Synthesis and Characterization of Transition Metal Complexes

Research on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand revealed their antioxidant and selective xanthine oxidase inhibitory activities. Such findings have implications for developing therapeutic agents against oxidative stress-related diseases (Ikram et al., 2015).

Fluorographic Detection of Radioactivity in Polyacrylamide Gels

A study optimized a fluorographic procedure using acetic acid as the solvent for detecting radioactivity in polyacrylamide gels. This method's technical advantages make it a viable alternative for research applications requiring radioactivity detection (Skinner & Griswold, 1983).

Mechanism of Action

The mechanism of action of “2-(2,2-Dimethylcyclohexylidene)acetic acid” is not clear from the available information. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

The safety information for “2-(2,2-Dimethylcyclohexylidene)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

(2E)-2-(2,2-dimethylcyclohexylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJBVPOPDWEZMX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CCCC/C1=C\C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylcyclohexylidene)acetic acid

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